molecular formula C19H26N4O3 B2749472 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide CAS No. 1396748-39-2

4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide

Cat. No.: B2749472
CAS No.: 1396748-39-2
M. Wt: 358.442
InChI Key: OSMVRZFUSCTGQF-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.442. The purity is usually 95%.
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Scientific Research Applications

Advanced Glycation End-Products Research

Compounds similar to "4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide" have been studied for their role in forming advanced glycation end-products (AGEs), which are linked to complications in diabetes and some neurodegenerative diseases. Research on methylglyoxal (MG), a precursor to AGEs, provides insights into the enzymatic and nonenzymatic reactions that form these compounds and their implications for health. This area of study is crucial for understanding the biochemical pathways that contribute to chronic disease progression and identifying potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).

Antimicrobial and Antitumor Activity

Research on pyrazolopyridine derivatives, which share a similar structural motif with the compound , has revealed their potential antimicrobial and antitumor activities. These compounds have been synthesized and tested against various bacterial strains and cancer cell lines, showcasing the importance of structural features in their biological activity. This highlights the potential for compounds with similar structural bases to serve as lead compounds in the development of new therapeutics (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Antimycobacterial Agents

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized for their antimycobacterial activity. These compounds demonstrate significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, showcasing the potential for new treatments for tuberculosis. The structural elements critical for activity have been identified, guiding further drug design and synthesis efforts in the quest for more effective antimycobacterial agents (Lv et al., 2017).

Angiotensin II Receptor Antagonism

Compounds containing imidazole rings have been explored for their potential as angiotensin II receptor antagonists. This research is pertinent to the development of antihypertensive medications, demonstrating the diverse therapeutic applications of such molecular frameworks. The discovery of nonpeptide angiotensin II receptor antagonists through the synthesis of N-(biphenylylmethyl)imidazoles highlights the importance of these structures in medicinal chemistry (Carini et al., 1991).

Synthesis and Catalysis

The exploration of new catalytic methods and synthetic pathways is another application of compounds similar to "this compound." For instance, rhodium-carbene complexes have been employed in hydroaminomethylation reactions, demonstrating the utility of such compounds in organic synthesis and the production of biologically active molecules (Ahmed et al., 2007).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-25-17-4-3-16(11-18(17)26-2)12-21-19(24)23-8-5-15(6-9-23)13-22-10-7-20-14-22/h3-4,7,10-11,14-15H,5-6,8-9,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMVRZFUSCTGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.